6-Bromohexanoic acid
Overview
Description
6-Bromohexanoic acid, also known as 6-bromocaproic acid, is an organobromine compound with the molecular formula C6H11BrO2. It is a derivative of hexanoic acid, where a bromine atom is substituted at the sixth carbon position. This compound is widely used as an intermediate in organic synthesis due to its reactivity and versatility .
Biochemical Analysis
Biochemical Properties
It is known that it can be used in the preparation of N-acylsulfonamides, diarylthioethers, and 2-lithio-1,3-dithian
Molecular Mechanism
It is known that it can be used in the preparation of various compounds, which could potentially exert effects at the molecular level These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromohexanoic acid can be synthesized through the bromination of hexanoic acid. One common method involves the ring-opening reaction of ε-caprolactone with dry hydrogen bromide gas. The reaction is carried out in an organic solvent such as hexane, with the temperature controlled between 0°C and 100°C. The reaction yields high-purity this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants .
Chemical Reactions Analysis
Types of Reactions: 6-Bromohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form hexanoic acid derivatives.
Reduction Reactions: The compound can be reduced to form hexanoic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of hexanoic acid or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Hexanoic acid derivatives.
Reduction: Hexanoic acid.
Oxidation: Hexanoic acid and other oxidized products.
Scientific Research Applications
6-Bromohexanoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of N-acylsulfonamides, diarylthioethers, and 2-lithio-1,3-dithian.
Biology: In the preparation of anionic mitomycin C-dextran conjugates for targeted drug delivery.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug intermediates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromohexanoic acid involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
- 4-Bromobutyric acid
- 5-Bromovaleric acid
- 8-Bromooctanoic acid
- 3-Bromopropionic acid
- 11-Bromoundecanoic acid
- 6-Bromohexanoyl chloride
Comparison: 6-Bromohexanoic acid is unique due to its specific chain length and the position of the bromine atom. This makes it particularly useful in the synthesis of medium-chain derivatives and specialty chemicals. Compared to shorter or longer chain brominated acids, this compound offers a balance of reactivity and stability, making it versatile for various applications .
Properties
IUPAC Name |
6-bromohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRVNSHHLPQGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063366 | |
Record name | 6-Bromohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-70-8 | |
Record name | 6-Bromohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4224-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 6-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Bromohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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